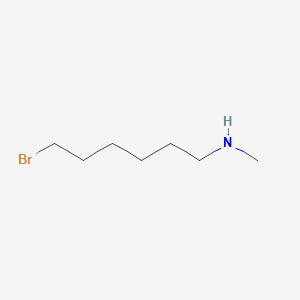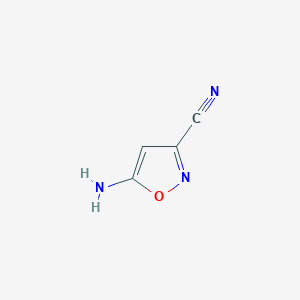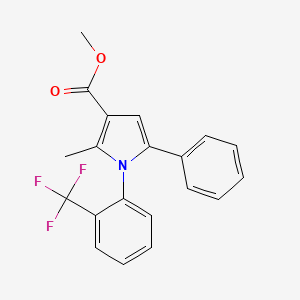
(R)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a chemical compound with a complex structure. Let’s break it down:
Chirality: The “®” prefix indicates that it is a chiral compound, meaning it has an asymmetric carbon center.
Aromatic Ring: The naphthalene ring system provides aromatic character.
Functional Groups: The chlorine (Cl) and trifluoromethyl (CF₃) groups contribute to its reactivity.
Métodos De Preparación
Synthetic Routes::
Resolution of Racemic Mixture: The chiral center can be resolved by separating the enantiomers using chiral chromatography or enzymatic methods.
Asymmetric Synthesis: Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts.
Reductive Amination: Starting from a suitable precursor, reductive amination with the amine group introduces the desired functionality.
Halogenation: Chlorination at the appropriate position yields the chloro-substituted intermediate.
Scale-Up: Industrial production typically involves large-scale reactions.
Safety Considerations: Specialized equipment and safety protocols are essential due to the use of hazardous reagents.
Análisis De Reacciones Químicas
Reactions::
Reduction: Reduction of the naphthalene ring can yield the tetrahydronaphthalene core.
Substitution: Chlorination occurs via electrophilic aromatic substitution.
Lithium Aluminum Hydride (LiAlH₄): For reduction.
Thionyl Chloride (SOCl₂): For chlorination.
Ammonia (NH₃): For amination.
- The main product is the “®-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” itself.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigated as potential drugs due to its unique structure.
Agrochemicals: Used in crop protection.
Material Science: Building blocks for novel materials.
Mecanismo De Acción
Biological Targets: It may interact with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Similar Compounds: Compare with other chiral amines or naphthalene derivatives.
Uniqueness: Highlight its distinctive features.
Propiedades
Fórmula molecular |
C11H11ClF3N |
|---|---|
Peso molecular |
249.66 g/mol |
Nombre IUPAC |
(1R)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11ClF3N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m1/s1 |
Clave InChI |
FFPBEWVAEJSPDE-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@H](C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N |
SMILES canónico |
C1CC(C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)


![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)

![2-Chloro-4-phenyl-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine](/img/structure/B12965387.png)

![6-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12965399.png)
![(R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine hydrochloride](/img/structure/B12965400.png)
![2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid](/img/structure/B12965401.png)


